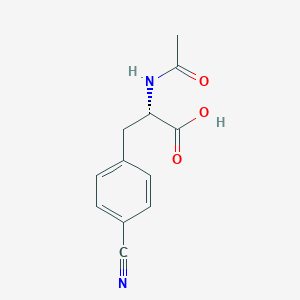

(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is a heterocyclic organic compound with a molecular formula of C11H9NOS. It is also known as 2-Benzothiazolylidene-3-oxobutanenitrile and is a derivative of benzothiazole. This compound is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer by selectively destroying cancer cells using light and a photosensitizing agent. Additionally, this compound has been used in the development of new materials for optoelectronic devices such as OLEDs and solar cells.

Mechanism Of Action

The mechanism of action of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one varies depending on its application. As a fluorescent probe for metal ions, it works by binding to the metal ion and undergoing a change in its fluorescence properties, which can be detected using spectroscopic techniques. As a photosensitizer for photodynamic therapy, it works by absorbing light and transferring energy to oxygen molecules, which then produce reactive oxygen species that can damage cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one are largely dependent on its application. As a fluorescent probe, it has no known biological effects. As a photosensitizer for photodynamic therapy, it can cause damage to cancer cells, but may also cause damage to healthy cells if not used appropriately.

Advantages And Limitations For Lab Experiments

One advantage of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is its versatility in scientific research applications. It can be used for a variety of purposes, including fluorescence detection, photodynamic therapy, and optoelectronic device development. However, limitations include its potential toxicity and the need for specialized equipment and techniques for its use in photodynamic therapy.

Future Directions

There are several future directions for research involving (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one. One potential area of interest is the development of new materials for optoelectronic devices, such as OLEDs and solar cells. Another area of interest is the development of new fluorescent probes for metal ions, with potential applications in environmental monitoring and medical diagnostics. Additionally, further research is needed to determine the potential of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one as a photosensitizer for photodynamic therapy, including its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to yield the final product. This method is relatively simple and yields high purity compounds.

properties

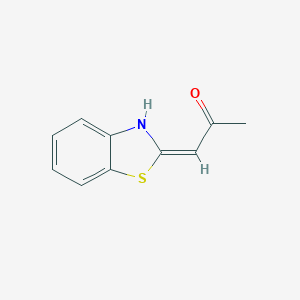

IUPAC Name |

(Z)-1-(1,3-benzothiazol-2-yl)prop-1-en-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b7-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFCVJDRPONJKE-SREVYHEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=NC2=CC=CC=C2S1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=NC2=CC=CC=C2S1)/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)

![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)

![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)

![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)